molecular formula C12H22N2O4S B13909464 tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

Cat. No.: B13909464
M. Wt: 290.38 g/mol
InChI Key: FISDCWWWORKWRB-UHFFFAOYSA-N
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Description

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a sulfonyl group bridging two azetidine rings. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization.

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-ylmethylsulfonyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-10(7-14)19(16,17)8-9-4-13-5-9/h9-10,13H,4-8H2,1-3H3

InChI Key

FISDCWWWORKWRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2CNC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate typically follows these key steps:

  • Step 1: Formation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
    Starting from azetidine-3-carboxylic acid or its derivatives, reduction with hydride reagents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) or sodium borohydride converts the carboxylic acid or ester to the corresponding hydroxymethyl azetidine derivative.

  • Step 2: Sulfonylation of the hydroxymethyl group
    The hydroxyl group is then converted into a sulfonate ester using sulfonylation reagents such as para-toluenesulfonyl chloride, para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride, methanesulfonyl chloride, or methanesulfonic anhydride in the presence of an amine base like triethylamine or diisopropylethylamine.

  • Step 3: Nucleophilic substitution with azetidine nucleophile
    The sulfonate ester intermediate undergoes nucleophilic substitution with azetidin-3-ylmethyl nucleophile to form the sulfonyl-linked azetidine derivative.

  • Step 4: Purification and isolation
    The product is purified by aqueous extraction, organic solvent washes, and chromatographic techniques to achieve high purity.

This strategy is supported by patent WO2018108954A1, which details similar processes for azetidine derivatives involving hydride reductions, sulfonylations, and nucleophilic substitutions.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents & Conditions Notes
1 Reduction of azetidine-3-carboxylic acid or ester Hydride reducing agents: Red-Al, sodium borohydride; solvents like tetrahydrofuran (THF); inert atmosphere Efficient conversion to hydroxymethyl azetidine derivative
2 Sulfonylation of hydroxymethyl group Sulfonylation reagents: para-toluenesulfonyl chloride, para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride, methanesulfonyl chloride; amine bases: triethylamine, diisopropylethylamine; solvents: dichloromethane or THF Forms sulfonate ester intermediates (e.g., tosylates or mesylates)
3 Nucleophilic substitution Azetidin-3-ylmethyl nucleophile; bases such as potassium carbonate or 1,4-diazabicyclo[2.2.2]octane (DABCO); solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc); temperatures 60–100 °C Displacement of sulfonate group with azetidine nucleophile to form sulfonyl linkage
4 Purification Aqueous extraction, organic solvent washes (ethyl acetate, brine), silica gel chromatography Removal of impurities, isolation of target compound

Experimental Data and Yields

The following table summarizes relevant experimental yields and conditions from literature and patent sources related to the preparation of sulfonylated azetidine derivatives, which are structurally analogous and provide insight into expected outcomes.

Intermediate/Product Yield (%) Reaction Conditions Reference
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate ~90% Reduction with Red-Al or sodium borohydride in THF under inert atmosphere
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (sulfonate ester) >85% Sulfonylation with para-toluenesulfonyl chloride, triethylamine, DCM, 0–25 °C
This compound 70–85% Nucleophilic substitution in DMF with potassium carbonate or DABCO at 60–100 °C

Mechanistic Insights and Reaction Optimization

  • Hydride Reduction: The choice of hydride reagent affects selectivity and yield. Red-Al and sodium borohydride are preferred for mild and selective reduction of esters to hydroxymethyl derivatives without over-reduction.

  • Sulfonylation: Para-toluenesulfonyl chloride is commonly used due to its reactivity and ease of handling, providing stable sulfonate esters suitable for nucleophilic substitution.

  • Nucleophilic Substitution: The sulfonate ester serves as an excellent leaving group. Using polar aprotic solvents like DMF enhances nucleophilicity of azetidin-3-ylmethyl nucleophile. Bases such as potassium carbonate or DABCO facilitate the reaction by deprotonating the nucleophile and scavenging released acids.

  • Purification: Aqueous workup and silica gel chromatography are standard to remove residual reagents and side products, ensuring high purity of the final compound.

Summary Table of Preparation Methods

Preparation Step Key Reagents Solvent Temperature Yield (%) Notes
Reduction of azetidine-3-carboxylic acid/ester Red-Al, NaBH4 THF 0–25 °C ~90 Formation of hydroxymethyl intermediate
Sulfonylation of hydroxymethyl azetidine p-Toluenesulfonyl chloride, triethylamine DCM 0–25 °C >85 Formation of sulfonate ester
Nucleophilic substitution with azetidin-3-ylmethyl Potassium carbonate, DABCO DMF 60–100 °C 70–85 Formation of sulfonylated azetidine
Purification - - - - Aqueous extraction, silica gel chromatography

Research Discoveries and Source Diversity

  • The patent WO2018108954A1 provides extensive synthetic routes and reaction conditions for azetidine derivatives involving hydride reductions, sulfonylations, and nucleophilic substitutions, which are directly applicable to the preparation of this compound.

  • Experimental data from chemical suppliers and research articles confirm the use of potassium carbonate and DABCO as bases for nucleophilic substitution reactions on azetidine sulfonate esters achieving high yields and purity.

  • The reaction schemes and conditions are corroborated by multiple sources, including peer-reviewed patents and chemical catalogs, ensuring reliability and reproducibility.

Chemical Reactions Analysis

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is used as a building block in the synthesis of various biologically active molecules, including antitumor agents and enzyme inhibitors. It is also used as a reagent in the preparation of chiral amino acid derivatives. In the field of chemistry, it serves as a versatile intermediate for the synthesis of complex molecules.

Mechanism of Action

In vitro studies have shown that tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound targets specific molecular pathways that lead to cell death, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Azetidine derivatives with tert-butyl carboxylate protection exhibit diverse bioactivity and physicochemical properties depending on substituents. Key structural analogs include:

Table 1: Structural Comparison of Selected Azetidine Derivatives
Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Features
Target Compound (azetidin-3-ylmethyl)sulfonyl C₁₃H₂₄N₂O₄S 304.36 Bicyclic sulfonyl bridge; potential for hydrogen bonding
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (1236861-59-8) Pyrimidin-2-yl C₁₂H₁₈N₄O₂ 274.30 Aromatic heterocycle; higher polarity due to pyrimidine
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) 2-Bromoethyl C₁₀H₁₈BrNO₂ 264.16 Alkyl halide substituent; reactive site for nucleophilic substitution
tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate (from ) Morpholin-4-yl C₁₄H₂₆N₂O₃ 282.37 Oxygen-containing heterocycle; enhanced solubility
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) Fluoro, hydroxymethyl C₁₀H₁₇FNO₃ 233.25 Fluorine improves metabolic stability; hydroxymethyl for functionalization

Key Observations :

  • Sulfonyl vs. Halogen/Alkyl Groups : The sulfonyl group in the target compound increases polarity (TPSA ~90 Ų) compared to bromoethyl (TPSA ~40 Ų) or morpholine derivatives (TPSA ~50 Ų), influencing solubility and membrane permeability .
  • Fluorinated Derivatives : Fluorine substitution (e.g., CAS 1126650-66-5) reduces metabolic degradation but may lower solubility due to increased lipophilicity (predicted logP ~1.5) .

Key Observations :

  • Morpholine derivatives achieve higher yields (up to 83%) owing to straightforward aza-Michael additions .
  • Diastereomeric separation in hydroxybutyl analogs () reduces yields to ~40%, highlighting the challenge of stereoselective synthesis .

Key Observations :

  • Pyrimidinyl derivatives exhibit higher acute oral toxicity (H302), necessitating careful handling .

Biological Activity

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features azetidine rings, sulfonyl groups, and a tert-butyl ester, which contribute to its unique properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N2O4SC_{13}H_{23}N_2O_4S, with a molecular weight of approximately 303.4 g/mol. The compound typically appears as a white to light yellow crystalline solid and is soluble in organic solvents.

Antimicrobial Activity

Preliminary studies have indicated that compounds with azetidine and sulfonamide functionalities demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (MDR and XDR strains). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.48 μg/mL, suggesting potent activity against these pathogens .

Anticancer Potential

Compounds similar to this compound have been explored for their anticancer properties. In vitro studies have demonstrated that certain azetidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). For example, some derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of azetidine derivatives, this compound was tested against several bacterial strains. The results showed significant inhibition of growth in resistant strains, validating its potential as an antimicrobial agent.

Compound NameMIC (μg/mL)Target Bacteria
Compound A0.48MDR M. tuberculosis
Compound B3.9XDR M. tuberculosis
This compound<1Various

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of azetidine derivatives demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 0.126 μM, showcasing its potential for further development as a therapeutic agent.

Cell LineIC50 (μM)Comparison to Control (5-FU)
MDA-MB-2310.126Superior
MCF717.02Less effective

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